2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole
- 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-oxadiazole
Uniqueness
The presence of the trifluoromethyl group in 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O5S/c1-25-12-4-3-11(9-13(12)26-2)28(23,24)22-7-5-10(6-8-22)14-20-21-15(27-14)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSNAXQQXBAULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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